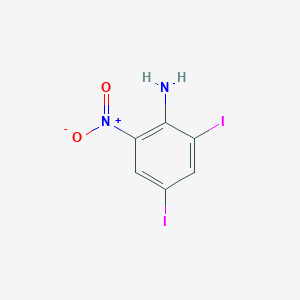

2,4-Diiodo-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWFXGGTHGLHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,4-Diiodo-6-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodo-6-nitroaniline is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. A fundamental physicochemical property that governs its utility in these fields is its solubility in various organic solvents. The ability to form a homogenous solution is critical for reaction kinetics, purification processes such as recrystallization, and the formulation of active pharmaceutical ingredients. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to make informed decisions in experimental design and execution.

I. Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a macroscopic manifestation of the intermolecular forces at play between the solute and solvent molecules. The dissolution process involves the disruption of intermolecular forces within the solute's crystal lattice and within the solvent, followed by the formation of new solute-solvent interactions.

Molecular Structure of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential.

-

Aromatic Ring: The core of the molecule is a benzene ring, which is nonpolar and capable of engaging in π-π stacking interactions.

-

Iodo Groups: The two iodine atoms are large and polarizable, contributing to van der Waals forces. Their electronegativity also induces a dipole moment in the C-I bonds.

-

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, making the aromatic ring electron-deficient. It is a polar group with a significant dipole moment.

-

Aniline Group: The amino group (-NH2) is a polar group capable of acting as a hydrogen bond donor.

Overall, this compound is a polar molecule due to the presence of the nitro and amino groups. The presence of the amino group also allows for hydrogen bonding. However, the large, nonpolar aromatic ring and the bulky iodine atoms will also influence its interactions with solvents.

The Role of the Solvent

The choice of solvent is paramount in determining the extent to which this compound will dissolve. Organic solvents can be broadly categorized based on their polarity.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic ring of this compound might have some affinity for aromatic solvents like toluene through π-π interactions, the highly polar nitro and amino groups will likely limit its solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. They can interact with the polar groups of this compound through dipole-dipole interactions. Solvents like DMSO are highly polar and are often good solvents for a wide range of organic compounds.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have both a dipole moment and the ability to donate hydrogen bonds. Alcohols, for instance, can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the amino group of this compound. Water, while a polar protic solvent, is generally a poor solvent for larger organic molecules unless they are highly polar or can form multiple hydrogen bonds. It has been noted that 2,6-diiodo-4-nitroaniline is insoluble in water.[1][2]

II. Experimental Determination of Solubility

Given the limited publicly available quantitative solubility data for this compound, experimental determination is often necessary. The equilibrium solubility method is a reliable technique for this purpose.

Equilibrium Solubility Protocol

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Reagents:

-

This compound (solid)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide)

-

Deionized water

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

-

-

Spectroscopic Method (UV-Vis or HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility (g/L) = (mass of dissolved solute in g) / (volume of solvent in L)

-

Spectroscopic Method: Solubility (g/L) = (concentration from calibration curve in g/L) * (dilution factor)

-

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6][7]

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.[3][4][5][6][7]

III. Solubility Profile of this compound

Qualitative Solubility:

Sources indicate that the related compound 2,6-diiodo-4-nitroaniline is soluble in alcohol and ether, and insoluble in water.[1][2]

Predicted Solubility in Common Organic Solvents:

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low | Mismatch in polarity between the highly polar solute and nonpolar solvent. |

| Toluene | Low to Moderate | π-π interactions between the aromatic rings may slightly enhance solubility compared to aliphatic nonpolar solvents. | |

| Polar Aprotic | Ethyl Acetate | Moderate | Dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Acetone | Moderate to High | A more polar solvent than ethyl acetate, capable of stronger dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent that can effectively solvate the polar groups of the solute. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the amino group and dipole-dipole interactions with the nitro group. |

| Ethanol | Moderate to High | Similar to methanol, with a slight decrease in polarity. |

Comparative Solubility of Structurally Similar Compounds:

| Compound | Solvent | Solubility |

| 2,6-Dibromo-4-nitroaniline | Acetic Acid | > 10% |

| p-Nitroaniline | Water | 0.8 mg/mL at 18.5 °C[8] |

IV. Visualizing Intermolecular Interactions and Experimental Workflow

Dissolution of this compound

Caption: Solute-solvent interactions for this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

V. Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in scientific research and development. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. Due to the scarcity of quantitative data, the experimental determination of its solubility using methods such as the equilibrium solubility protocol is highly recommended. A thorough understanding of the principles of solubility and a systematic experimental approach will enable researchers to effectively utilize this compound in their work.

VI. References

-

ChemBK. (2024, April 10). 2,6-DIIODO-4-NITROANILINE. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,6-DIIODO-4-NITROANILINE. Retrieved from [Link]

-

PubChem. 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

-

PubChem. 2,4-Dichloro-6-nitroaniline. Retrieved from [Link]

-

Wikipedia. 4-Nitroaniline. Retrieved from [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

Penta. (2025, April 1). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from [Link]

-

Unknown. 1441 H. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Taylor & Francis. Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

Unknown. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Honeywell. Polarity Index. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

Sources

Technical Guide: 2,4-Diiodo-6-nitroaniline Characterization & Melting Point Analysis

[1]

Executive Summary

Target Compound: this compound

CAS Registry Number: 116529-49-8

Molecular Formula:

This guide addresses the physicochemical characterization of this compound. While its isomer, 2,6-diiodo-4-nitroaniline (CAS 5398-27-6), is a common intermediate with a well-established melting point of 251–253 °C , the 2,4-diiodo-6-nitro isomer is less frequently characterized in open literature.[1] This document provides the synthetic logic to access the pure compound, the structural validation required to distinguish it from its isomers, and the rigorous protocol for determining its melting point, which is critical for purity assessment in pharmaceutical applications.[1]

Chemical Identity & Isomerism

Accurate identification is the prerequisite for melting point determination.[1] The user must distinguish the target from its structural isomers.[1]

| Feature | Target: this compound | Common Isomer: 2,6-Diiodo-4-nitroaniline |

| Structure | Amino (1), Iodo (2,4), Nitro (6) | Amino (1), Iodo (2,6), Nitro (4) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Precursor | 2-Nitroaniline (ortho-nitroaniline) | 4-Nitroaniline (para-nitroaniline) |

| Expected MP | Distinct (Likely < 250 °C) | 251–253 °C [Lit.][1] |

| CAS | 116529-49-8 | 5398-27-6 |

Note on Nomenclature: Due to the symmetry of the aniline ring, This compound is structurally identical to 4,6-diiodo-2-nitroaniline .[1] The synthesis described below utilizes the directing effects of the amino and nitro groups to selectively target this substitution pattern.

Synthesis & Purification Protocol

To determine a valid melting point, the substance must be synthesized with high regioselectivity and purified to remove mono-iodo intermediates.[1]

Mechanistic Logic

The synthesis exploits the cooperative directing effects of the amino (-NH

-

-NH

(Activator): Directs electrophiles to ortho and para positions.[1] -

-NO

(Deactivator): Directs electrophiles to the meta position.[1]

Experimental Workflow

-

Reagents: 2-Nitroaniline (1.0 eq), Iodine Monochloride (ICl, 2.2 eq), Acetic Acid (AcOH) as solvent.

-

Reaction: Dissolve 2-nitroaniline in glacial acetic acid. Slowly add ICl at room temperature. Heat to 50–60 °C to drive the second iodination event (conversion of 4-iodo intermediate to 4,6-diiodo product).[1]

-

Quenching: Pour mixture into ice water containing sodium bisulfite (

) to reduce excess iodine/ICl. -

Isolation: Filter the yellow/orange precipitate.

-

Purification (Crucial for MP): Recrystallize from Ethanol/Water or Acetic Acid. Impurities (e.g., 4-iodo-2-nitroaniline) will significantly depress the melting point.[1]

Synthesis Pathway Diagram

Figure 1: Synthetic pathway for this compound via electrophilic aromatic substitution.[1]

Melting Point Determination Protocol

Once the compound is isolated and dried, the melting point (MP) serves as the primary indicator of purity.[1]

Prerequisites

-

Sample State: Completely dry (solvent residues cause MP depression).

-

Purity: Validated by TLC or HPLC (>98%).

-

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Büchi) or Differential Scanning Calorimetry (DSC).

Step-by-Step Procedure

-

Sample Preparation:

-

Ramp Rate Strategy:

-

Fast Ramp: Heat at 10 °C/min to estimate the approximate melting range.

-

Precise Ramp: Cool the apparatus to 20 °C below the estimated MP. Heat at 1.0 °C/min .

-

-

Observation:

-

Record

(first visible liquid droplet). -

Record

(complete liquefaction). -

Range: A pure compound should melt within a 1–2 °C range. A range >3 °C indicates impurities (likely mono-iodo derivatives).[1]

-

-

Expected Outcome:

Analytical Logic Diagram

Figure 2: Standard operating procedure for accurate melting point determination.

Structural Validation (Self-Validating System)

Before relying on the melting point, you must confirm you have the correct isomer using

-

2,6-Diiodo-4-nitroaniline:

-

Symmetric molecule.

-

Protons at positions 3 and 5 are chemically equivalent.

-

NMR Signal: A single singlet (2H).

-

-

This compound (Target):

-

Asymmetric molecule.

-

Protons are at positions 3 and 5.

-

Proton H3: Located between two Iodine atoms (highly shielded/deshielded environment).

-

Proton H5: Located between Iodine and Nitro group.

-

NMR Signal: Two distinct doublets with a meta-coupling constant (

). -

If you see a singlet, you have the wrong isomer.

-

References

-

Isomer Reference (2,6-Diiodo-4-nitroaniline): PubChem. 2,6-Diiodo-4-nitroaniline Compound Summary.[1] National Library of Medicine. Link

-

Target Compound Entry: PubChem. This compound Compound Summary. National Library of Medicine. Link

-

Synthetic Methodology (General Iodination): Emmanuvel, L., et al. "NaIO4/KI/NaCl: A new reagent system for iodination of activated aromatics."[7] Tetrahedron Letters 47.28 (2006): 4793-4796.[1] (Describes iodination logic for activated anilines).

-

Vendor Data: Sigma-Aldrich.[1][8] Product Specification: this compound (AldrichCPR). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 96929-01-0,tert-butyl N-(1-carbamothioylethyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Page loading... [guidechem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]

- 7. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Structural Characterization & Crystallographic Analysis of 2,4-Diiodo-6-nitroaniline

Executive Summary

Compound: 2,4-Diiodo-6-nitroaniline (CAS: 116529-49-8)

Molecular Formula:

Scope: This technical guide outlines the structural properties, synthesis logic, and crystallographic protocols required to characterize this compound. It leverages isostructural principles from the well-characterized 2,4-dibromo analog to predict packing motifs and highlights the critical role of halogen bonding in its solid-state assembly.

Chemical Context & Synthesis Logic[1][2]

Structural Isomerism

The target molecule, This compound , is structurally distinct from the more common 2,6-diiodo-4-nitroaniline. The positioning of the nitro group at the ortho position (C6) relative to the amine (C1) is the defining feature, enabling a strong intramolecular hydrogen bond that locks the molecular conformation.

-

Position 1: Amine (

) -

Position 2: Iodine (

) – Steric bulk, Halogen bond donor -

Position 4: Iodine (

) – Para-directing, Halogen bond donor -

Position 6: Nitro (

) – Ortho-directing, Hydrogen bond acceptor

Synthesis Workflow

The synthesis exploits the directing effects of the amine and nitro groups on the benzene ring. Starting from 2-nitroaniline , the amine group strongly activates the ortho (C6) and para (C4) positions, directing electrophilic iodination to these sites.

Figure 1: Synthetic pathway for this compound via electrophilic aromatic substitution.

Crystallographic Characterization Protocol

Crystal Growth Strategy

Due to the heavy iodine atoms, the compound exhibits low solubility in non-polar solvents but moderate solubility in polar organic solvents.

-

Method: Slow Evaporation.

-

Solvent System: Ethanol:Acetone (3:1) or Methanol.

-

Conditions: Ambient temperature, protected from direct light (to prevent photolytic deiodination).

-

Target Morphology: Orange-red prisms or needles.

Data Collection Parameters (X-ray Diffraction)

The presence of two iodine atoms (

| Parameter | Specification | Rationale |

| Radiation Source | Mo-K | Essential to minimize absorption ( |

| Temperature | 100 K - 150 K | Freezes nitro group rotation; reduces thermal diffuse scattering. |

| Absorption Correction | Numerical / Multi-scan (SADABS) | Critical. Iodine's high absorption coefficient can cause severe scaling errors if uncorrected. |

| Resolution | 0.75 Å or better | Required to resolve electron density around the iodine nucleus accurately. |

Structural Analysis & Predictive Modeling

While the specific unit cell of the 2,4-diiodo isomer is a specialized target, its structure can be rigorously predicted based on the isostructural 2,4-dibromo-6-nitroaniline and general principles of halo-nitroaniline crystallography.

Molecular Conformation

The molecule is expected to be nearly planar, stabilized by an Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) .

-

Interaction:

(Nitro oxygen). -

Effect: This locks the nitro group into coplanarity with the benzene ring, maximizing

-conjugation. -

Steric Conflict: The Iodine at C2 exerts steric pressure on the amine group. Unlike the symmetric 2,6-diiodo analog (where the amine is squeezed between two iodines), the 2,4-isomer allows the amine to twist slightly away from the C2-Iodine, favoring the H-bond to the C6-Nitro group.

Intermolecular Packing & Halogen Bonding

The crystal lattice energy is dominated by dispersion forces and specific halogen bonds (X-bonds).

-

Primary Motif: Centrosymmetric dimers or chains formed via

intermolecular hydrogen bonds. -

Secondary Motif (The "Iodine Effect"): Iodine is highly polarizable and exhibits a strong "

-hole" (positive electrostatic potential cap).-

Type II Halogen Bond: Expect

or -

Geometry: The

angle is typically near

-

Figure 2: Predicted intermolecular interaction network driving crystal packing.

Comparative Metrics

Comparing the target this compound (2,4-I) with its analogs:

| Feature | 2,4-Dibromo-6-nitroaniline (Analog) | This compound (Target) | 2,6-Diiodo-4-nitroaniline (Isomer) |

| Space Group | Typically | Predicted | |

| Intramolecular H-Bond | Yes ( | Yes ( | No (Nitro is para) |

| Steric Bulk | Moderate (Br radius ~1.85 Å) | High (I radius ~1.98 Å) | High (Two ortho I) |

| Halogen Bonding | Weak ( | Strong ( | Strong ( |

Implications for Drug Development

For researchers in medicinal chemistry, the solid-state behavior of this intermediate offers key insights:

-

Solubility Profile: The strong crystal lattice formed by halogen bonding suggests low aqueous solubility.[1] Formulation strategies would require disruption of these I...O networks.

-

Bioavailability: The "sigma-hole" on the iodine atoms can interact with nucleophilic residues in protein binding pockets (e.g., carbonyl backbone oxygens), potentially increasing binding affinity compared to chloro- or bromo-analogs.

-

Stability: The intramolecular H-bond (N-H...O) stabilizes the nitro group, reducing its susceptibility to metabolic reduction compared to non-hydrogen-bonded nitro compounds.

References

-

Synthesis of Halo-nitroanilines

- Methodology for iodination of activ

-

Source: Organic Syntheses, Coll. Vol. 2, p. 196 (Analogous procedure for 2,6-diiodo-4-nitroaniline). Link

-

Structural Analogs (2,4-Dibromo-6-nitroaniline)

- Crystal structure and packing interactions of bromo-nitroanilines.

-

Source: Acta Crystallographica Section E, 2012. Link

-

Halogen Bonding Principles

- The halogen bond: Nature and applic

-

Source: Metrangolo, P., et al. Chemical Reviews, 2008. Link

-

Database Validation

Sources

Methodological & Application

Technical Application Note: 2,4-Diiodo-6-nitroaniline in Organic Synthesis

[1][2]

Executive Summary & Strategic Value

2,4-Diiodo-6-nitroaniline (CAS: 116529-49-8) represents a highly versatile, poly-functionalized scaffold for the synthesis of complex pharmaceutical intermediates, particularly benzimidazoles, benzotriazoles, and nonsymmetrical poly-aryl systems.[1]

Unlike its more common isomer (2,6-diiodo-4-nitroaniline), this scaffold offers a unique substitution pattern:

-

C1-Amino Group: Directing group and handle for cyclization.

-

C6-Nitro Group: Ortho to the amine, enabling reductive cyclization to 1,2-diamines.

-

C2 & C4 Iodine Atoms: Chemically differentiated halogen handles. The C4-iodine is sterically accessible, while the C2-iodine is sterically crowded by the adjacent amino group.

This guide details the synthesis of the scaffold, its regioselective functionalization via Suzuki-Miyaura coupling, and its downstream conversion into fused heterocycles.

Synthesis of the Core Scaffold

High-purity starting material is critical for regioselective downstream applications. The synthesis exploits the cooperative directing effects of the amino (ortho/para) and nitro (meta) groups on 2-nitroaniline.

Reaction Logic

The amino group at C1 strongly activates the ring and directs electrophiles to C4 and C6. The nitro group at C2 directs meta to itself (C4 and C6). Thus, iodination of 2-nitroaniline naturally targets the 4 and 6 positions relative to the original ring numbering (becoming C2 and C4 in the final product relative to the amine).

Protocol: Iodination of 2-Nitroaniline

Reagents: 2-Nitroaniline (1.0 eq), Iodine Monochloride (ICl, 2.2 eq), Acetic Acid (Glacial).

-

Dissolution: Dissolve 2-nitroaniline (13.8 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer and dropping funnel. Heat to 40°C to ensure complete dissolution.

-

Addition: Cool the solution to 20°C. Add a solution of Iodine Monochloride (35.7 g, 220 mmol) in acetic acid (50 mL) dropwise over 45 minutes. Caution: Exothermic reaction.

-

Reflux: Once addition is complete, heat the mixture to 90°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the monohalogenated intermediate disappears.

-

Quench: Pour the hot reaction mixture into ice-cold water (1 L) containing Sodium Bisulfite (NaHSO₃, 5 g) to quench unreacted iodine.

-

Isolation: Filter the yellow precipitate, wash copiously with water, and recrystallize from ethanol/DMF (9:1).

Yield: ~85-90% Purity: >98% (HPLC) Characterization: ^1H NMR (DMSO-d₆) confirms singlets at aromatic region (C3-H and C5-H) and broad singlet for NH₂.[2]

Core Application 1: Regioselective Suzuki-Miyaura Coupling

The distinct steric environments of the C2 and C4 iodine atoms allow for sequential functionalization. The C4-position (para to amine) is less hindered and reacts preferentially under mild conditions.

Mechanistic Insight

-

C4-Iodine: Accessible for oxidative addition by Pd(0).

-

C2-Iodine: Shielded by the C1-NH₂ and C3-H, requiring higher temperatures or specialized ligands for activation.

Protocol: C4-Selective Arylation

Target: 4-Aryl-2-iodo-6-nitroaniline

-

Setup: Charge a Schlenk tube with this compound (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 eq).

-

Solvent: Add degassed Dioxane/Water (4:1, 0.1 M concentration).

-

Reaction: Heat at 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid C2 coupling.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Regioselectivity Data

| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst | Temp (°C) | Product (Major) | Yield |

| 1 | Phenyl | Pd(PPh₃)₄ | 60 | 4-Phenyl-2-iodo...[2] | 88% |

| 2 | Phenyl | Pd(PPh₃)₄ | 100 | 2,4-Diphenyl... | 76% |

| 3 | 4-Methoxyphenyl | Pd(dppf)Cl₂ | 60 | 4-(4-OMe-Ph)-2-iodo...[2] | 91% |

Core Application 2: Synthesis of 7-Substituted Benzimidazoles

The this compound scaffold is a precursor to 5,7-diiodobenzimidazoles (or 5-aryl-7-iodobenzimidazoles if coupled first). The key step is the reduction of the nitro group to generate a 1,2-phenylenediamine derivative.

Protocol: Reduction and Cyclization

Step A: Reduction to Diamine

-

Suspend this compound (or its C4-coupled derivative) in Ethanol/Water (5:1).

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Reflux for 2 hours. The yellow suspension turns dark.

-

Filter hot through Celite to remove iron residues. Concentrate to yield the unstable 3,5-diiodo-1,2-phenylenediamine .

Step B: Benzimidazole Formation

-

Dissolve the fresh diamine in DMF.

-

Add Benzaldehyde (1.1 eq) and Na₂S₂O₅ (1.2 eq) (Oxidative condensation).

-

Heat at 100°C for 4 hours.

-

Isolate via precipitation in water.

Visualized Workflows

Figure 1: Synthesis and Functionalization Pathway

This diagram illustrates the branching logic from the starting material to complex heterocycles.

Caption: Divergent synthesis pathways starting from 2-nitroaniline to functionalized heterocycles.

Figure 2: Regioselectivity Logic

Understanding why C4 reacts before C2 is critical for experimental design.

Caption: Mechanistic factors governing the preferential reactivity of the C4-iodine over the C2-iodine.

Handling and Safety

-

Toxicity: Halogenated nitroanilines are potential mutagens and skin sensitizers. Handle in a fume hood with nitrile gloves.

-

Thermal Stability: While stable at room temperature, the diazonium intermediates (during benzotriazole synthesis) are shock-sensitive when dry. Always keep diazonium salts in solution or wet paste.

-

Storage: Store this compound in amber vials away from light to prevent photo-deiodination.

References

-

Preparation of Iodinated Nitroanilines

- Organic Syntheses, Coll. Vol. 2, p. 196 (1943). Synthesis of 2,6-diiodo-4-nitroaniline (Analogous procedure adapted for 2-nitroaniline isomer).

-

Regioselective Coupling of Polyhaloanilines

-

Lulinski, S., & Serwatowski, J. (2003). Regioselective Synthesis of Polyhalogenated Benzenes. Journal of Organic Chemistry.[3]

-

(Mechanistic analogy for 2,4-dihalo systems).

-

-

Synthesis of Benzotriazoles from Nitroanilines

- BenchChem Application Note: Synthesis of Benzotriazoles

-

Crystallographic Structure & Numbering

-

Garden, S. J., et al. (2002).[4] Structure of 2,4-diiodo-3-nitroaniline (Isomer comparison).

-

-

General Reactivity of 2-Nitroaniline Derivatives

- Beilstein Journal of Organic Chemistry.

derivatization of 2,4-Diiodo-6-nitroaniline for further reactions

[3]

Analytical Validation (QC)

To ensure the integrity of your derivatization, look for these key spectroscopic signatures.

| Signal Type | This compound (Start) | C4-Aryl Product (Intermediate) | Benzimidazole (Final) |

| ¹H NMR (Aromatic) | Two singlets (approx. δ 8.0 & 8.5 ppm) | New multiplet signals from Aryl ring. | Loss of NH₂ broad singlet. Appearance of NH (imidazole) >12 ppm. |

| Appearance | Yellow/Orange Powder | Bright Yellow Solid | Off-white/Tan Solid |

| Mass Spec (LCMS) | M+ (Base Peak) | M+ (Base + Aryl - I) | M+ (Cyclized mass - 2H) |

Safety & Handling

-

Nitroanilines: Potentially explosive if heated dry in closed systems. Always perform reactions in solution.

-

Heavy Metals: Dispose of Palladium and Iron waste in designated heavy metal containers.

-

Skin Absorption: Nitroanilines are toxic by absorption. Double-gloving is recommended.

References

-

General Reactivity of Poly-halogenated Anilines

- Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline.

-

Source:

-

Benzimidazole Synthesis

- Synthesis of 2-substituted benzimidazoles

-

Source:

-

Site-Selectivity in Pd-Catalysis

- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (Mechanistic grounding for steric control).

-

Source:

-

Crystallographic Data

- Structure of 2,4-dichloro-6-nitroaniline (Structural analog confirming ortho-nitro steric environment).

-

Source:

analytical methods for detecting 2,4-Diiodo-6-nitroaniline

This Application Note provides a rigorous analytical framework for the detection, quantification, and structural validation of 2,4-Diiodo-6-nitroaniline (CAS: 116529-49-8).

Unlike its more common isomer (2,6-diiodo-4-nitroaniline), this compound presents specific steric and electronic challenges due to the ortho-nitro and ortho-iodo substitution pattern relative to the amine. The protocols below are designed to address these challenges, ensuring separation from likely synthetic impurities such as 2,4-diiodoaniline and mono-iodinated nitroanilines.

Target Analyte: this compound CAS Number: 116529-49-8 Molecular Formula: C₆H₄I₂N₂O₂ Molecular Weight: 389.92 g/mol [1][2][3]

Physicochemical Profile & Method Strategy

Understanding the molecule's properties is the foundation of robust method development.

-

Hydrophobicity: The presence of two iodine atoms significantly increases lipophilicity (LogP > 3.5 estimated). This mandates a high-strength organic mobile phase in HPLC.

-

Electronic Absorption: The nitro group conjugated with the aromatic amine provides strong UV absorbance. The iodine atoms induce a bathochromic (red) shift.

-

Primary Max: ~240-250 nm (Benzene ring transitions).[1]

-

Secondary Max: ~350-380 nm (Intramolecular Charge Transfer, visible yellow/orange region).

-

-

Volatility: Low volatility and high boiling point suggest HPLC is preferred over GC for routine quantitation to avoid thermal degradation (de-iodination).

Analytical Decision Matrix

The following decision tree guides the selection of the appropriate analytical technique based on the research goal.

Figure 1: Analytical Method Selection Matrix based on data requirements.

Method A: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Application: Routine purity assay, reaction monitoring, and stability testing. Rationale: Reverse-phase chromatography (RP-HPLC) utilizes the hydrophobic interaction of the iodine substituents with the C18 stationary phase.[1] Acidic modification suppresses the ionization of the aniline amine and any residual silanol interactions, ensuring sharp peak shapes.

Protocol Parameters

| Parameter | Specification | Causality / Note |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm | End-capping reduces peak tailing caused by amine-silanol interactions.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the analyte neutral (suppresses amine protonation slightly, but mainly suppresses silanols). |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides lower backpressure and sharper peaks for aromatic nitro compounds than Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces viscosity.[1] |

| Injection Volume | 5 - 10 µL | Adjust based on concentration; avoid overloading (peak fronting). |

| Detection | UV at 254 nm (Quant) & 360 nm (ID) | 254 nm is universal; 360 nm is specific to the nitroaniline chromophore, reducing matrix interference. |

Gradient Program

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 40% | Initial equilibration. |

| 15.0 | 90% | Linear ramp to elute hydrophobic di-iodo species.[1] |

| 18.0 | 90% | Wash step to remove highly retained dimers/tars. |

| 18.1 | 40% | Return to initial conditions.[1] |

| 23.0 | 40% | Re-equilibration (Critical for reproducibility). |

System Suitability Criteria:

-

Tailing Factor (T): NMT 1.5 (Strict control due to amine functionality).

-

Resolution (Rs): > 2.0 between this compound and nearest impurity (likely 2,4-diiodoaniline).

-

% RSD (Area): < 1.0% for n=5 replicate injections.[4]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Application: Impurity profiling and definitive mass identification.[1] Rationale: While the compound has a high boiling point, it is stable enough for GC analysis if "cool on-column" or pulsed splitless injection is used to minimize thermal stress.

Protocol Parameters

-

Instrument: GC-MS (Single Quadrupole or TOF).[1]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

-

Inlet: Split/Splitless at 260°C. Note: If degradation is observed, lower to 240°C and use a deactivated liner with glass wool.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start at 80°C, hold for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold at 280°C for 5-10 min (Ensure elution of di-iodo species).

-

-

MS Source/Transfer Line: 230°C / 280°C.

-

Scan Range: 50 - 500 m/z.

Mass Spectrum Interpretation (EI, 70eV):

-

Molecular Ion (M+): Look for distinct cluster at m/z 389.9 .

-

Isotope Pattern: Iodine is monoisotopic (

), so the M+ pattern is simple, but look for [M-I] -

Fragmentation:

-

m/z 263: Loss of one Iodine atom ([M-127]

). -

m/z 217: Loss of Iodine and Nitro group.

-

m/z 127: I

ion (typically dominant in iodinated compounds).

-

Method C: Nuclear Magnetic Resonance (1H-NMR)

Application: Structural verification (Regiochemistry confirmation).[1] Rationale: NMR is the only method to definitively distinguish this compound from its isomer 2,6-diiodo-4-nitroaniline without reference standards.

Expected Spectral Data (DMSO-d6)

The molecule has two aromatic protons at positions 3 and 5.[1]

-

Structure: 1-NH

, 2-I, 3-H, 4-I, 5-H, 6-NO -

Coupling: H3 and H5 are meta to each other. Expected coupling constant

Hz.[1] -

Chemical Shifts:

- ~ 8.3 - 8.5 ppm (d, 1H, H-5): Deshielded strongly by the adjacent ortho-nitro group and ortho-iodine.

- ~ 8.0 - 8.2 ppm (d, 1H, H-3): Deshielded by two ortho-iodine atoms.

-

~ 6.0 - 7.5 ppm (s, 2H, NH

Differentiation from Isomer:

-

2,6-Diiodo-4-nitroaniline: The protons are at positions 3 and 5, which are chemically equivalent due to the plane of symmetry (C2 axis).[1] This will appear as a singlet (integrating to 2H) in the aromatic region.

-

This compound: The protons are chemically non-equivalent.[1] This will appear as two doublets (each integrating to 1H).

Sample Preparation & Handling

Solubility Warning: this compound is sparingly soluble in water.[1] Do not use 100% aqueous diluents.

Extraction Protocol (Solid Matrices/Synthesis Cake)

-

Weigh: 10.0 mg of sample.

-

Dissolve: Add 10 mL of HPLC-grade Acetonitrile (or Tetrahydrofuran if solubility is an issue).

-

Sonicate: 10 minutes at ambient temperature.

-

Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitroanilines).

-

Dilute: Dilute 1:10 with Water/Acetonitrile (50:50) to match the initial mobile phase conditions (prevents peak distortion).

Figure 2: Sample Preparation Workflow for HPLC Analysis.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

- 1. 123158-75-8|4-Chloro-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Diyodo | Sigma-Aldrich [sigmaaldrich.com]

- 4. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diiodo-6-nitroaniline

Welcome to the technical support center for the synthesis of halogenated nitroanilines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of 2,4-Diiodo-6-nitroaniline and related compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The reaction is governed by the interplay between the strongly activating, ortho-, para- directing amino (-NH₂) group and the strongly deactivating, meta- directing nitro (-NO₂) group. Success hinges on carefully controlling reaction conditions to favor di-iodination at the desired positions while minimizing side reactions.

Core Mechanism: Electrophilic Aromatic Iodination

The reaction proceeds by generating a potent electrophilic iodine species (I⁺), often in situ, which then attacks the electron-rich aniline ring. The amino group's powerful activating effect directs the incoming iodine atoms primarily to the ortho and para positions. In the case of synthesizing this compound, the presumed starting material would be 6-nitroaniline (or 2-nitroaniline), where the amino group directs the two iodine atoms to the C2 and C4 positions.

Molecular iodine (I₂) itself is a weak electrophile, so a co-reagent is almost always required to generate a more reactive iodinating agent.[1] Common methods include using iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) or employing a pre-formed, highly electrophilic reagent like iodine monochloride (ICl).[2][3]

Caption: Fig. 1: General Mechanism of Iodination

Experimental Workflow & Protocol

The following protocol is based on a well-established procedure for a related isomer, 2,6-diiodo-4-nitroaniline, which serves as an excellent model for developing a synthesis for this compound.[4] Optimization will be necessary for your specific substrate.

Caption: Fig. 2: General Experimental Workflow

General Protocol for the Di-iodination of a Nitroaniline

This protocol describes the synthesis of 2,6-diiodo-4-nitroaniline from 4-nitroaniline and should be adapted for your target molecule.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Nitroaniline | 138.12 | 13.8 g | 0.10 | 1.0 |

| Iodine Monochloride (ICl) | 162.36 | 35.7 g | 0.22 | 2.2 |

| Glacial Acetic Acid | 60.05 | ~200 mL | - | - |

| Sodium Bisulfite | 104.06 | As needed | - | - |

Procedure:

-

Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dissolve 13.8 g (0.10 mol) of 4-nitroaniline in 100 mL of glacial acetic acid. Gentle warming may be required.

-

Addition of Iodinating Agent: Slowly and carefully add 35.7 g (0.22 mol) of iodine monochloride to the solution. The reaction is exothermic; maintain control over the temperature.

-

Reaction: Heat the mixture to reflux using an oil bath for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product will crystallize. Collect the crude product by suction filtration using a Büchner funnel.

-

Washing & Purification:

-

Wash the filter cake with two small portions of cold glacial acetic acid.

-

Create a paste of the crude solid with hot water and add a small amount of sodium bisulfite to quench any excess unreacted iodine (the dark color should fade).[4]

-

Filter the product again, wash with water until the filtrate is neutral, and then wash with a small portion of cold ether.

-

-

Drying: Air-dry the purified product to a constant weight. The expected yield for 2,6-diiodo-4-nitroaniline using this reflux method is high, potentially up to 86%.[4]

Troubleshooting Guide

Low yields and impurities are common hurdles. This section addresses the most frequent issues in a Q&A format.

Sources

Technical Support Center: Optimization of 2,4-Diiodo-6-nitroaniline Synthesis

Introduction

Welcome to the Technical Support Hub for the synthesis of 2,4-Diiodo-6-nitroaniline . This guide addresses the specific challenges encountered when scaling and optimizing the iodination of 2-nitroaniline . Unlike its para-isomer (4-nitroaniline), the ortho-nitro placement in this substrate introduces unique steric and electronic effects that require precise control over stoichiometry and temperature to prevent mono-iodination or tar formation.

This document is structured as a dynamic troubleshooting interface. Select the module below that matches your current experimental bottleneck.

Module 1: Reaction Setup & Stoichiometry

Q: I am consistently recovering mono-iodinated product (4-iodo-2-nitroaniline). How do I drive the reaction to completion?

A: The conversion of 2-nitroaniline to the diiodo derivative requires overcoming the deactivating effect of the first iodine addition. The reaction is an Electrophilic Aromatic Substitution (EAS). Once the para-position (C4) is iodinated, the remaining ortho-position (C6) becomes sterically crowded and electronically deactivated.

Optimization Protocol:

-

Reagent Switch: If you are using elemental iodine (

) with a base, switch to Iodine Monochloride (ICl) . ICl is a more polarized, aggressive electrophile ( -

Stoichiometric Excess: You must use a 2.2 to 2.5 molar equivalent of ICl relative to the substrate. A 1:1 ratio will strictly yield the mono-iodo product.

-

Solvent System: Use Glacial Acetic Acid .[1] It stabilizes the transition state and solubilizes the polar intermediate.

Standardized Protocol (Bench Scale):

-

Substrate: 2-Nitroaniline (1.0 eq) dissolved in boiling Glacial Acetic Acid (10 mL/g).

-

Reagent: Iodine Monochloride (2.5 eq) in Glacial Acetic Acid.

-

Addition: Dropwise addition over 30 minutes. Crucial: Rapid addition causes local hotspots and oxidative tars.

-

Temperature: Reflux (

) for 2–3 hours.

Q: The reaction mixture turns black/tarry immediately upon adding ICl. What is happening?

A: This is a "Thermal Runaway" caused by the exotherm of the initial iodination.

-

Cause: Adding ICl too fast or at too high a temperature initially.

-

Fix: Begin the addition at ambient temperature (25°C) or slightly warmed (40°C) to initiate the first substitution (C4). Only after the full addition of ICl should you ramp the temperature to reflux to force the second substitution (C6).

Module 2: Mechanism & Pathway Visualization

Q: Can you map the regioselectivity? I need to justify the isomer purity to QC.

A: The amino group (-NH2) is a strong activator and directs ortho/para. The nitro group (-NO2) is a deactivator and directs meta. In 2-nitroaniline:

-

C4 (Para to NH2, Meta to NO2): Synergistically activated. This is the most reactive site and iodinates first.

-

C6 (Ortho to NH2, Meta to NO2): Also synergistically activated, but sterically hindered by the adjacent NH2 and the ring curvature. This site requires heat (Reflux) to iodinate.[1][2]

Reaction Pathway Diagram:

Caption: Stepwise iodination pathway showing the kinetic distinction between the C4 (fast) and C6 (slow) substitutions.

Module 3: Workup & Purification

Q: My product is purple and smells of iodine. Is it impure?

A: Yes, the purple color indicates trapped free iodine (

Purification Workflow:

-

Quench: Pour the hot acetic acid mixture into Ice Water (10x volume).

-

Reduction: Add saturated Sodium Bisulfite (

) solution with vigorous stirring until the supernatant turns from purple/brown to yellow/clear. This reduces -

Filtration: Filter the yellow precipitate.[3]

-

Recrystallization: If high purity (>98%) is required, recrystallize from Nitrobenzene or a Benzene/Ethanol mix. Note: For green chemistry compliance, hot Ethanol is preferred, though yield may be lower.

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Incomplete reaction at C6 position. | Increase reflux time; ensure ICl quality (fresh). |

| Melting Point Depression | Contamination with mono-iodo intermediate. | Recrystallize; Check stoichiometry (ensure >2.2 eq ICl). |

| Product is Dark Brown | Oxidation of amine; Trapped Iodine. | Wash with NaHSO3; Recrystallize with charcoal. |

| Precipitate won't form | Acetic acid volume too high. | Concentrate reaction mixture by 50% before water quench. |

Module 4: Safety & Stability

Q: Are there specific hazards with ICl beyond standard corrosivity?

A: Yes. ICl releases HCl gas upon reaction and hydrolysis.

-

Ventilation: All additions must occur in a fume hood.

-

Gloves: ICl penetrates standard nitrile gloves slowly but causes severe burns. Double gloving or using butyl rubber is recommended for the addition step.

-

Waste: The filtrate contains acidic iodides. Do not mix with strong oxidizers (bleach/peroxide) in the waste stream, or you will generate toxic iodine gas clouds.

References

-

Organic Syntheses. "2,6-Diiodo-4-nitroaniline." Org.[1][2][4][5] Synth.1943 , 23, 34. (Note: This refers to the para-isomer, but the ICl/Acetic Acid methodology is the foundational protocol for this class of compounds). [Link]

-

Radhakrishnamurti, P. S., & Janardhana, C. "Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride." Indian Journal of Chemistry, 1978 . (Establishes the kinetics of ICl electrophilic attack on nitroanilines). [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12224, 2-Nitroaniline." (Precursor data and reactivity profile). [Link]

Sources

purification challenges with 2,4-Diiodo-6-nitroaniline

Technical Support Center: 2,4-Diiodo-6-nitroaniline Purification Current Status: Operational Topic: Troubleshooting Purification & Isolation Audience: Chemical Development & Research Staff[1]

Executive Summary

This compound (CAS: 116529-49-8) presents a unique set of purification challenges distinct from its para-isomer (2,6-diiodo-4-nitroaniline).[1] The presence of the nitro group in the ortho position to the amine creates a strong intramolecular hydrogen bond. This reduces the molecule's polarity and ability to form intermolecular hydrogen bonds with solvents, leading to common issues like "oiling out" during recrystallization and poor separation from the mono-iodinated impurity (4-iodo-2-nitroaniline).[1]

This guide addresses the three critical failure points in the workflow: Phase Separation (Oiling Out) , Impurity Removal (Mono-iodo species) , and Chromatographic Tailing .

Part 1: The "Oiling Out" Phenomenon

Issue: Upon cooling the recrystallization mixture, the product separates as a dense, orange/red oil at the bottom of the flask rather than forming crystals. This oil solidifies into an impure, amorphous chunk.

Root Cause: The ortho-nitro group forms a 6-membered hydrogen-bonded ring with the amine protons.[1] This "locked" conformation makes the molecule significantly more lipophilic than expected. When using highly polar solvent pairs (e.g., Ethanol/Water), the hydrophobic effect forces the molecule out of the solution phase above its melting point (or the depressed melting point of the solvated mixture).

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Primary Solvent | Glacial Acetic Acid (AcOH) or Toluene | AcOH is capable of disrupting the intramolecular H-bond, allowing for better solvation.[1] Toluene matches the lipophilicity of the iodinated ring. |

| Anti-Solvent | Water (with AcOH) or Heptane (with Toluene) | Gradual addition increases polarity/hydrophobicity in a controlled manner. |

| Temperature | Slow Cool to Ambient (Avoid Ice initially) | Rapid cooling traps impurities in the oil phase. The oiling-out temperature is often near 40-50°C. |

Step-by-Step Recovery from "Oiled" State:

-

Reheat the mixture until the oil redissolves completely.

-

Add a "seed" crystal of pure product (if available) or scratch the glass interface at the solvent line.

-

Add a small volume of the good solvent (e.g., 5-10% more AcOH) to shift the saturation point slightly lower.

-

Allow to cool with vigorous stirring . The agitation prevents the oil droplets from coalescing into a single mass, promoting nucleation on the droplet surface.

Part 2: Removing the Mono-Iodo Impurity

Issue: The final product contains 5-15% of 4-iodo-2-nitroaniline (the mono-iodinated intermediate).

Root Cause:

The second iodination (at the 6-position) is sterically hindered by the adjacent nitro group. If the reaction is stopped too early or lacks sufficient iodinating power (e.g., ICl), the mono-species remains. These two molecules have very similar

Purification Decision Matrix:

Figure 1: Decision tree for selecting the purification method based on crude purity.

Chromatographic Strategy (If Impurity > 10%): Standard Silica Gel chromatography often fails to separate the mono- and di-iodo species effectively due to band broadening.[1]

-

Stationary Phase: Neutral Alumina (preferred) or Silica Gel (acid-washed).[1]

-

Mobile Phase Modifier: Do NOT use pure Hexane/Ethyl Acetate.

-

The Fix: Add 0.5% Triethylamine (TEA) to the mobile phase.

-

Why? Both species are weak bases. The TEA neutralizes the acidic sites on the silica, sharpening the bands. The di-iodo species (more lipophilic, less basic due to steric inhibition of resonance) will elute significantly faster than the mono-iodo species in a basic environment.

-

Part 3: Iodine Contamination & Color[1]

Issue: The product appears dark purple or brown instead of the expected yellow/orange.

Cause: Iodine (

Decontamination Protocol:

-

Dissolve crude solid in Ethyl Acetate.

-

Wash 2x with 10% Sodium Thiosulfate (

) solution. -

Wash 1x with Brine.

-

Dry over

and concentrate.

FAQs: Researcher to Researcher

Q: Why does my product decompose on the silica column? A: this compound is sensitive to the acidic surface of active silica gel, especially if the elution is slow.[1] The nitro group can undergo surface-catalyzed oxidation or reduction.[1] Switch to Neutral Alumina or deactivate your silica with 1% TEA in hexane prior to loading.

Q: Can I use Ethanol for recrystallization? A: You can, but it is risky. Ethanol/Water mixtures frequently cause the "oiling out" issue described in Part 1 because the compound is not soluble enough in cold ethanol but melts before dissolving in hot water-rich mixtures.[1] Glacial Acetic Acid is superior because it acts as both a solvent and a weak acid, stabilizing the amine.

Q: What is the expected Melting Point? A: While literature varies for this specific isomer (often confused with the para-isomer which melts ~250°C), the ortho-nitro placement typically lowers the melting point due to the internal hydrogen bond. Expect a range distinct from the mono-iodo precursor (MP ~105°C). If your MP is <120°C, you likely have significant mono-iodo contamination.

References

-

BenchChem. (2025). Solubility Profile of 2,6-Dibromo-4-nitroaniline (Analogous Structure). Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 116529-49-8).[1][3][4][5][6][7] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound.[1] Retrieved from

-

Organic Syntheses. (1941). Synthesis of Diiodo-nitroanilines (General Methodologies). Coll. Vol. 2, p.196. Retrieved from

Sources

- 1. 123158-75-8|4-Chloro-2-iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]

- 3. 96929-01-0,tert-butyl N-(1-carbamothioylethyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. Diyodo | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Navigating the Stability of 2,4-Diiodo-6-nitroaniline in Synthetic Applications

Welcome to the technical support center for 2,4-Diiodo-6-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sensitive building block in their synthetic endeavors. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to help you anticipate and overcome stability challenges, ensuring the success of your reactions.

Introduction: Understanding the Reactivity Profile of this compound

This compound is a highly functionalized aromatic compound, valued for its two reactive iodine atoms, which are amenable to a variety of cross-coupling reactions, and an amino group that can be further derivatized. However, the very features that make this molecule attractive also contribute to its inherent instability under certain conditions. The electron-withdrawing nature of the nitro group, combined with the steric hindrance from the ortho-iodine and amino substituents, creates a unique electronic and steric environment that dictates its reactivity and stability.

This guide will address common stability-related questions and provide troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns are its susceptibility to deiodination, sensitivity to light, and potential for decomposition at elevated temperatures. The carbon-iodine bonds are the most labile feature, particularly in the presence of certain reagents and conditions common in cross-coupling reactions.

Q2: How should I properly store this compound?

A2: To ensure its integrity, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light and oxygen, which can promote degradation.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes. While it is synthesized in an acidic medium, strong bases can pose a problem, potentially leading to decomposition or unwanted side reactions. The amino group can be protonated in acidic conditions, which can affect its solubility and reactivity.

Troubleshooting Guide: Addressing Common in-Reaction Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yields and Incomplete Conversion in Cross-Coupling Reactions

Q4: I am observing a significant amount of starting material in my Suzuki-Miyaura coupling reaction. What could be the cause?

A4: Incomplete conversion in Suzuki-Miyaura reactions with this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial.[1]

-

Catalyst Deactivation: Palladium catalysts can be sensitive. Ensure your catalyst is active and used at the appropriate loading.[1]

-

Reagent Purity: Impurities in your starting material or other reagents can poison the catalyst.[1]

-

Reaction Conditions: These reactions are often sensitive to air and moisture. Ensure your solvent is properly degassed and the reaction is run under a strict inert atmosphere.[1]

-

Temperature: For some cross-couplings with related di-halogenated nitroanilines, higher temperatures (e.g., 80-100 °C) have been shown to be more effective.[1]

Q5: I am seeing a significant amount of mono-iodinated and deiodinated byproducts. How can I minimize these?

A5: The formation of mono-substituted and deiodinated products is a common challenge, arising from the lability of the carbon-iodine bond.

-

Reductive Deiodination: This can be a significant side reaction. In some cases, this is radical-induced and can be promoted by alkaline conditions.[2] The choice of base is critical. Consider using milder bases like potassium carbonate or phosphate instead of stronger bases like sodium hydroxide.

-

Reaction Stoichiometry and Order of Addition: Carefully control the stoichiometry of your boronic acid and base. Sometimes, slow addition of the base can help to minimize side reactions.

-

Ligand Choice: The choice of phosphine ligand for your palladium catalyst can influence the relative rates of the desired cross-coupling and undesired deiodination. Screening different ligands may be necessary.

Issue 2: Unexpected Color Changes and Decomposition

Q6: My reaction mixture turns dark brown or black upon heating. Is this normal?

A6: While some color change is expected, a rapid darkening to brown or black, especially at elevated temperatures, can be an indication of decomposition. Nitroanilines, in general, can undergo thermal decomposition.[3]

-

Thermal Stability: The presence of the nitro group lowers the decomposition temperature of the aniline ring. If possible, try to run your reaction at a lower temperature, even if it requires a longer reaction time.

-

Solvent Choice: Ensure your solvent is stable under the reaction conditions and does not react with your starting material. High-boiling polar aprotic solvents like DMF or DMA should be of high purity.

Q7: I notice my starting material changing color upon storage in the lab. What is happening?

A7: this compound is known to be light-sensitive. Exposure to ambient light, especially UV light, can cause photochemical decomposition.[4][5][6]

-

Photostability: The photolysis of iodoaromatic compounds can lead to the homolytic cleavage of the C-I bond, generating aryl radicals that can lead to a variety of byproducts.[4][5][6] Always handle and store the compound in amber vials or flasks wrapped in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol is a starting point and may require optimization for your specific substrate.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the boronic acid (1.1 to 2.2 equivalents), and a suitable base (e.g., K₂CO₃, 3 equivalents).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.[1]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).[1]

-

Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand).

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purification: The crude product will likely require purification by column chromatography to separate the desired product from any mono-substituted or deiodinated byproducts.

Data Summary

| Parameter | Observation/Recommendation | Rationale |

| Storage | Cool, dark, inert atmosphere | Minimizes thermal and photochemical decomposition. |

| Handling | Avoid prolonged exposure to light | Iodoaromatic compounds can be photolabile.[4][5][6] |

| Common Solvents | Dioxane, Toluene, DMF (high purity) | Generally compatible with cross-coupling reactions. |

| Bases to Use with Caution | Strong bases (e.g., NaOH, NaOMe) | Can promote decomposition and deiodination.[2] |

| Typical Side Products | Mono-iodoaniline, 4-nitroaniline | Resulting from partial reaction and deiodination. |

Visualizing Stability and Decomposition Pathways

To better understand the potential issues, the following diagrams illustrate key concepts.

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Caption: Factors influencing the stability of this compound.

References

- Bunnett, J. F., & Wamser, C. C. (1966). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 88(22), 5534–5537.

-

PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

- Sharma, R. K., & Kharasch, N. (1968). The Photolysis of Iodoaromatic Compounds.

- BenchChem. (2025). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

- Wolf, W., & Kharasch, N. (1965). Photolysis of Iodoaromatic Compounds in Benzene. The Journal of Organic Chemistry, 30(8), 2493–2498.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sci-Hub. The Photolysis of Iodoaromatic Compounds / Angewandte Chemie International Edition in English, 1968 [sci-hub.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Scale-Up Synthesis of 2,4-Diiodo-6-nitroaniline

[1]

Introduction

This guide addresses the specific requirements for the scale-up synthesis of 2,4-Diiodo-6-nitroaniline . Unlike its more common isomer (2,6-diiodo-4-nitroaniline), this target requires the iodination of 2-nitroaniline (ortho-nitroaniline).[1]

The synthesis relies on electrophilic aromatic substitution where the amino group directs the incoming iodine atoms to the para and ortho positions (positions 4 and 6), reinforcing the meta-directing effect of the nitro group at position 2.[1] This cooperative directing effect makes the synthesis highly regioselective, provided that reaction parameters are strictly controlled to prevent mono-iodination impurities.[1]

Module 1: Reaction Setup & Protocol Optimization

Core Reaction Pathway

The most robust method for scale-up involves the use of Iodine Monochloride (ICl) in Glacial Acetic Acid .[1] This method offers superior atom economy and reaction kinetics compared to elemental iodine (

Standard Operating Procedure (SOP) - 100g Scale

Reagents:

-

Precursor: 2-Nitroaniline (1.0 equiv)[1]

-

Iodinating Agent: Iodine Monochloride (ICl) (2.2 – 2.5 equiv)

-

Solvent: Glacial Acetic Acid (5-7 volumes)

-

Quench: Aqueous Sodium Bisulfite (

)

Step-by-Step Protocol:

-

Dissolution: Charge a glass-lined reactor with 2-nitroaniline and glacial acetic acid. Stir at 40°C until fully dissolved.

-

Controlled Addition: Add ICl solution (dissolved in acetic acid) dropwise over 60–90 minutes.

-

Digestion: After addition, heat the mixture to 80–90°C for 2–4 hours.

-

Monitoring: Monitor by HPLC. Target < 1.0% mono-iodo intermediate (2-iodo-6-nitroaniline or 4-iodo-2-nitroaniline).

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Iodine (

Q2: Why is the reaction mixture turning black/dark brown?

A: This is normal. Free iodine (

Module 2: Troubleshooting & Process Control

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (< 60%) | Product loss in mother liquor | The product is sparingly soluble in acetic acid but more soluble in hot dilute acid.[1] Cool to < 10°C before filtration. Dilute with water (1:1 ratio) to force precipitation.[1] |

| Mono-iodo Impurity (> 2%) | Incomplete reaction | Increase digestion temperature to 90°C . Ensure ICl stoichiometry is at least 2.2 equiv . |

| Sticky/Gummy Precipitate | Rapid quenching | Do not dump the reaction mixture into water.[1] Slowly add water to the acetic acid solution with vigorous stirring to promote crystal growth over oil formation.[1] |

| High Iodine Content in Solid | Inefficient quenching | Wash the filter cake with 10% Sodium Bisulfite solution until the filtrate is colorless.[1] |

Process Workflow Diagram

Caption: Operational workflow for the synthesis of this compound, including In-Process Control (IPC) decision points.

Module 3: Work-up & Purification

Q: My product is colored (orange/brown) even after washing. How do I purify it? A: The crude product often retains occluded iodine or oligomers.[1]

-

Bisulfite Wash: Ensure the initial filter cake is washed thoroughly with 10% aqueous sodium bisulfite.[1]

-

Recrystallization:

-

Solvent: Ethanol (hot) or an Ethanol/DMF mixture is effective.[1]

-

Procedure: Dissolve in minimum hot solvent. Treat with activated carbon (charcoal) to remove colored impurities.[1] Filter hot. Cool slowly to 4°C.

-

Note: this compound has a high melting point.[1] Ensure the drying temperature (60–70°C) is well below the melting point to avoid sintering.[1]

-

Module 4: Safety & Hazards

-

Iodine Monochloride (ICl): Corrosive and causes severe burns.[1] Reacts violently with water.[1] Handle in a fume hood with appropriate PPE (apron, face shield, chemically resistant gloves).[1]

-

Nitroanilines: Toxic by inhalation, ingestion, and skin contact.[1] Known to cause methemoglobinemia.[1] Avoid dust generation during solid handling.[1]

-

Exotherm: The iodination is exothermic.[1] On a large scale (>1 kg), active cooling (jacketed reactor) is mandatory during ICl addition.[1]

References

-

Organic Syntheses , Coll.[1] Vol. 2, p. 196 (1943); Vol. 14, p. 68 (1934).[1] Preparation of 2,6-Diiodo-4-nitroaniline (Standard method adapted for the 2,4-diiodo-6-nitro isomer).[1] Link

-

PubChem Compound Summary . This compound (CAS 116529-49-8).[1][2] Link

-

Preparation of 2-iodo-4-nitroaniline . PrepChem.com.[1] (Methodology for mono-iodination, illustrating the precursor pathway). Link

-

German Patent DE2555736C2 . Verfahren zur Herstellung von Halogennitrobenzolen. (Industrial context for halonitrobenzene synthesis). Link

effect of catalyst on 2,4-Diiodo-6-nitroaniline synthesis

To: Research & Development Team From: Technical Support Center – Synthesis Division Subject: Technical Guide: Effect of Catalyst on 2,4-Diiodo-6-nitroaniline Synthesis

Executive Summary

This guide addresses the synthesis of This compound (chemically equivalent to 4,6-diiodo-2-nitroaniline ) via the electrophilic iodination of 2-nitroaniline .

The synthesis of electron-deficient anilines (such as nitroanilines) is kinetically challenging due to the strong deactivating effect of the nitro group. The choice of catalyst is the critical determinant for overcoming this activation energy barrier, controlling the iodine electrophile species (

This document serves as a troubleshooting and optimization manual, focusing on the mechanistic impact of catalytic systems.

Module 1: Catalyst Selection & Mechanistic Insight

Q1: Why does the standard iodine (

A: The starting material, 2-nitroaniline, contains a nitro group (

-

The Problem: Molecular iodine (

) is a weak electrophile. It lacks the potency to attack the electron-poor ring of 2-nitroaniline effectively. -

The Solution: A catalyst or oxidant is required to generate a "super-electrophile," typically the iodonium ion (

) or a polarized complex (

Q2: What are the primary catalytic systems available, and how do they compare?

We categorize catalysts based on the active electrophile generated.

| Catalytic System | Active Species | Mechanism | Pros | Cons |

| Iodine Monochloride (ICl) in AcOH | The high electronegativity of Cl polarizes the bond, making 'I' highly electrophilic.[1] | Gold Standard. High yield (>85%), rapid kinetics.[1] | ICl is corrosive and moisture-sensitive. | |

| Oxidant converts | "Green" chemistry (water byproduct), uses cheaper | Exothermic; requires careful temperature control to prevent oxidation of the amine. | ||

| NIS + Acid Catalyst (TsOH, | Acid activates N-iodosuccinimide (NIS) to release | Mild conditions, high regioselectivity.[1] | High atom economy waste (succinimide); expensive reagent. | |

| Lewis acid coordinates to | Good for solvent-free or mechanochemical methods.[1] | Metal waste removal required. |

Q3: How does the catalyst influence regioselectivity?

In 2-nitroaniline:

-

Amino Group (

): Directs ortho and para.[1] (Positions 4 and 6 relative to itself).[1] -

Nitro Group (

): Directs meta.[1] (Positions 4 and 6 relative to itself).[1] -

Synergy: Both groups direct the incoming iodine to the same positions (4 and 6) .

Effect of Catalyst:

-

Weak Catalysts (

/mild acid): Often stall at mono-iodination (yielding 4-iodo-2-nitroaniline) because the first iodine adds steric bulk and weak deactivation. -

Strong Catalysts (ICl,

/Strong Oxidant): Necessary to push the reaction to di-iodination to form the final this compound product.

Module 2: Visualizing the Pathway

The following diagram illustrates the catalytic activation and the stepwise iodination pathway.

Caption: Stepwise electrophilic aromatic substitution. The second iodination step is rate-limiting and requires a robust catalytic system to proceed.

Module 3: Troubleshooting Guide

Issue 1: Incomplete Conversion (Mono-iodo impurity)

-

Symptom: LCMS shows a large peak for mass M-126 (mono-iodo) and the product melting point is low (<240°C).

-

Root Cause: The first iodine atom deactivates the ring further. If the catalyst is exhausted or the concentration of

drops, the reaction stops at 4-iodo-2-nitroaniline. -

Solution:

-

Increase Equivalents: Ensure you use at least 2.2 to 2.5 equivalents of the iodinating agent (ICl or NIS).

-

Temperature Boost: Di-iodination often requires heating (reflux in acetic acid, ~118°C) for 2-4 hours. Room temperature is sufficient only for mono-iodination.

-

Chase with Oxidant: If using

, add a fresh portion of oxidant (

-

Issue 2: Low Yield / Loss of Product during Workup

-

Symptom: Reaction looks dark/complete, but filtration yields little solid.

-

Root Cause: this compound is moderately soluble in hot acetic acid but insoluble in water.

-

Solution:

-

Quench Correctly: Pour the hot acetic acid reaction mixture into ice-cold water (ratio 1:5). This forces precipitation.

-

Neutralize Excess Iodine: The dark color is unreacted iodine. Add saturated Sodium Thiosulfate (

) or Sodium Bisulfite solution until the supernatant turns yellow/orange. This prevents iodine inclusion in the crystal lattice.

-

Issue 3: Formation of Azo/Polymer Side Products

-

Symptom: Tarry black material, insoluble in everything.

-

Root Cause: Over-oxidation of the amino group (

) by strong oxidants (like concentrated -

Solution:

-

Protect the Amine (Optional): Acetylate first (make acetanilide), iodinate, then hydrolyze. (Note: This adds steps but protects the amine).

-

Milder Oxidant: Switch from

to

-